molecular formula C10H11ClN2O3 B585098 4-Chloro Kynurenine-13C2,15N CAS No. 1391051-72-1

4-Chloro Kynurenine-13C2,15N

Cat. No. B585098
CAS RN: 1391051-72-1
M. Wt: 245.637
InChI Key: HQLHZNDJQSRKDT-SVKOXWCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro Kynurenine-13C2,15N (4CK-13C2,15N) is a synthetic molecule that has been used in a variety of scientific research applications. It is an important tool for studying the biochemical and physiological effects of kynurenines, which are metabolites of the essential amino acid tryptophan. 4CK-13C2,15N has been used in a variety of laboratory experiments, and its advantages and limitations are important to consider when designing a research project.

Scientific Research Applications

  • 4-Chloro-l-kynurenine in Natural Peptides : It has been identified in natural products like the peptide antibiotic INA-5812 and is responsible for the fluorescence of this antibiotic. Its intrinsic fluorescence in antibiotics allows for spectral studies of their mode of action (Alferova et al., 2018).

  • Metabolism of L-Tryptophan to Kynurenate and Quinolinate : The metabolism of L-tryptophan to neuroactive kynurenine pathway metabolites and the effects of inhibitors like 4-Chloro Kynurenine on this process have been investigated, suggesting its role in manipulating concentrations of these metabolites in models of neurologic disease (Naritsin et al., 1995).

  • Biosynthesis in Lipopeptide Antibiotics : 4-Chloro Kynurenine is a neuropharmaceutical drug candidate for major depressive disorder and is found in lipopeptide antibiotics like taromycin. Its biosynthesis involves the conversion of L-tryptophan and is catalyzed by enzymes in the taromycin biosynthetic pathway (Luhavaya et al., 2019).

  • Inhibition of Quinolinic Acid Formation : The use of 4-Chloro Kynurenine has been found to attenuate the formation of quinolinic acid, a neuroactive metabolite, thereby impacting the production of L-kynurenine following immune activation (Saito et al., 1993).

  • Kynurenines in Neurodegenerative Disorders : Kynurenines like 4-Chloro Kynurenine play a role in neurodegenerative disorders, stroke, epilepsy, and mental health conditions, indicating their potential therapeutic significance (Stone, 2001).

  • Quinolinic Acid Formation in Brain Inflammatory Disease : 4-Chloro Kynurenine's role in inhibiting the synthesis of quinolinic acid, a product of the kynurenine pathway, is significant in inflammatory neurological diseases (Heyes et al., 1993).

properties

IUPAC Name

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-SVKOXWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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